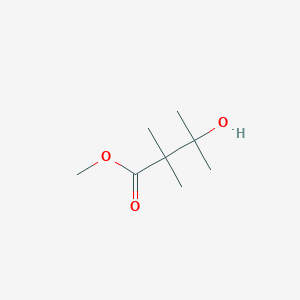
5-(Piperazin-1-ylmethyl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperazin-1-ylmethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H14N2O2 It features a furan ring substituted with a piperazine moiety and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-ylmethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in 5-(Piperazin-1-ylmethyl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 5-(Piperazin-1-ylmethyl)furan-2-carboxylic acid.
Reduction: 5-(Piperazin-1-ylmethyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Piperazin-1-ylmethyl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules that can be used in various biological assays.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of 5-(Piperazin-1-ylmethyl)furan-2-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system. The furan ring may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
5-(Piperazin-1-ylmethyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used in the synthesis of polyesters.
2,5-Bis(hydroxymethyl)furan: Features hydroxymethyl groups and is used in the synthesis of various polymers.
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
5-(piperazin-1-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c13-8-10-2-1-9(14-10)7-12-5-3-11-4-6-12/h1-2,8,11H,3-7H2 |
InChIキー |
UTCDFMIILWBCRU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


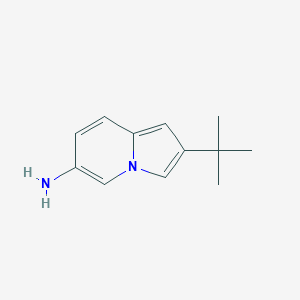

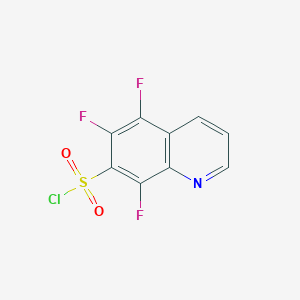
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
amine](/img/structure/B15272421.png)
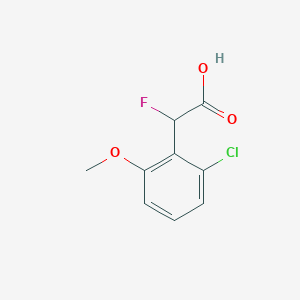

![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
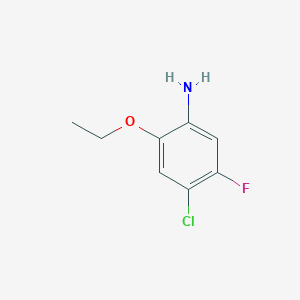


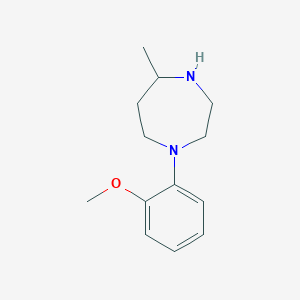
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)
